Pyridine-4-sulfonyl Chloride
Overview
Description
Pyridine-4-sulfonyl chloride is an organic compound with the molecular formula C5H4ClNO2S. It is a derivative of pyridine, where a sulfonyl chloride group is attached to the fourth position of the pyridine ring. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters .
Mechanism of Action
Target of Action
Pyridine-4-sulfonyl Chloride is a chemical compound that primarily targets the respiratory system . It is used in various chemical reactions as a sulfonylating agent .
Mode of Action
The mode of action of this compound involves its interaction with alcohols. It is used in the conversion of alcohols to alkyl halides through a mechanism known as Nucleophilic Substitution (SN2) . In this process, the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of an alkyl halide and a sulfonyl acid .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the conversion of alcohols to alkyl halides . This conversion is a key step in many synthetic procedures in organic chemistry, allowing for the introduction of halide functional groups which can undergo further reactions .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The primary result of the action of this compound is the conversion of alcohols to alkyl halides . This transformation is useful in synthetic chemistry, as it allows for the introduction of halide functional groups which can undergo further reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, reducing its reactivity . Additionally, the compound is classified as a combustible, corrosive hazardous material, indicating that it should be handled in a well-ventilated place with suitable protective clothing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-4-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of pyridine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + \text{ClSO}_3\text{H} \rightarrow \text{C}_5\text{H}_4\text{ClNO}_2\text{S} + \text{HCl} ]
Another method involves the diazotization of 4-aminopyridine followed by the substitution of the diazonium group with a sulfonyl chloride group .
Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to ensure high yield and purity. The use of microchannel reactors has been reported to enhance the efficiency of the diazotization and chlorosulfonylation processes .
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides. [ \text{C}_5\text{H}_4\text{ClNO}_2\text{S} + \text{R}_2\text{NH} \rightarrow \text{C}_5\text{H}_4\text{NO}_2\text{SNR}_2 + \text{HCl} ]
Hydrolysis: It hydrolyzes in the presence of water to form pyridine-4-sulfonic acid. [ \text{C}_5\text{H}_4\text{ClNO}_2\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_4\text{NO}_3\text{S} + \text{HCl} ]
Common Reagents and Conditions:
Amines: Used in the formation of sulfonamides.
Water: Used in hydrolysis reactions.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Toluenesulfonyl Chloride: Similar in structure but with a toluene ring instead of a pyridine ring.
Methanesulfonyl Chloride: Contains a methane group instead of a pyridine ring.
Uniqueness: Pyridine-4-sulfonyl chloride is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
pyridine-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMOJCOXIZRTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468975 | |
Record name | Pyridine-4-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134479-04-2 | |
Record name | Pyridine-4-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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